N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and fluorine-substituted phenyl ring, a piperidinyl-substituted pyrimidine ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 4-bromo-2-fluoroaniline, is reacted with acetic anhydride to form N-(4-bromo-2-fluorophenyl)acetamide.
Formation of the Pyrimidine Ring: 6-methyl-2-(piperidin-1-yl)pyrimidine is synthesized separately through a series of reactions involving the condensation of appropriate precursors.
Coupling Reaction: The phenyl and pyrimidine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- N-(4-bromo-2-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN4O2/c1-12-9-17(23-18(21-12)24-7-3-2-4-8-24)26-11-16(25)22-15-6-5-13(19)10-14(15)20/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRHAVMLKFKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.